molecular formula C25H31NO8 B1609267 Senampeline D CAS No. 62787-01-3

Senampeline D

Cat. No. B1609267
CAS RN: 62787-01-3
M. Wt: 473.5 g/mol
InChI Key: DYLUSUNCJYDAKT-PCIXYTJNSA-N
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Description

Senampeline D is a compound with the molecular formula C25H31NO8 . It is a type of alkaloid and is derived from the herbs of Senecio cissampelinus . It is a powder in physical form .


Molecular Structure Analysis

Senampeline D has a molecular weight of 473.52 g/mol . The exact mass and monoisotopic mass are 473.20496695 g/mol . It has a topological polar surface area of 110 Ų .


Physical And Chemical Properties Analysis

Senampeline D is a powder . It has a molecular weight of 473.52 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 13 .

Scientific Research Applications

Neonatal Hypomyelination by 2,4-Dichlorophenoxyacetic Acid

  • Study Overview : This study explored the effects of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) on myelin proteins in rats, which are essential for proper nerve function. The researchers aimed to understand whether 2,4-D causes hypomyelination, which is the underdevelopment of the myelin sheath around nerves.
  • **Findings**: The study found that 2,4-D, an herbicide, led to a significant decrease in myelin proteins in certain rat groups. This decrease correlated with reduced myelin compaction observed via electron microscopy. The study suggested that 2,4-D and undernourishment are independent factors that can cause hypomyelination (Konjuh et al., 2008).

Effects of Delayed Cord Clamping on Brain Myelin Content

  • Study Overview : This research investigated whether delayed umbilical cord clamping (DCC) after birth affects brain myelination in infants.
  • Findings : The study found that infants who had DCC showed greater myelin content in the internal capsule and other early maturing brain regions. This suggests that DCC may offer benefits for early white matter development (Mercer et al., 2018).

Neuroprotective Activity of α7 Nicotinic Acetylcholine Receptor Agonist

  • Study Overview : The study evaluated the neuroprotective properties of 5-morpholin-4-yl-pentanoic acid (SEN12333/WAY-317538), a novel α7 nicotinic acetylcholine receptor agonist.
  • Findings : SEN12333 demonstrated procognitive and neuroprotective properties, suggesting its utility in treating neurodegenerative and cognitive disorders. It showed high affinity for the rat α7 receptor and acted as a full agonist in functional studies (Roncarati et al., 2009).

properties

IUPAC Name

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSUNCJYDAKT-PCIXYTJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senampeline D

CAS RN

62787-01-3
Record name Senampeline D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Bases - Progress in the Chemist" of Organie Natural Produets - Springer
Retronecine (18) is the most common necine and all the biosynthetic studies reported have been carried out on this base. NOWACKI and BYERRUM (216) fed [2-14C]-ornithine to …
Number of citations: 0 link.springer.com
AFM Rizk - Naturally occurring pyrrolizi-dine alkaloids. Ed., Rizk …, 1990 - books.google.com
The word pyrrolizidine is a chemical descriptor that refers to the two-fused-membered ring with a nitrogen atom at the bridgehead. Most of the pyrrrolizidine alkaloids are esters of a …
Number of citations: 17 books.google.com
R Tschesche, AH Shah, G Eckardt - 1983 - Springer
The root bark of Schumrrumiophyton problematicum yields this alkaloid which has been obtained as colourless needles when crystallized from EtOH. The base has been characterized …
Number of citations: 0 link.springer.com

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